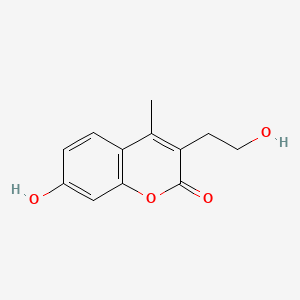

7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'ocimarine, également connue sous le nom de 2H-1-benzopyran-2-one, est un composé organique aromatique appartenant à la classe chimique des benzopyrones. C'est un solide cristallin incolore avec une odeur douce ressemblant à la vanille et un goût amer. L'ocimarine se trouve dans de nombreuses plantes et sert de défense chimique contre les prédateurs .

Mécanisme D'action

Target of Action

The primary target of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin is actin . Actin is a protein that forms the cytoskeleton, which is crucial for cell shape, internal organization, and a variety of cellular functions, including the transportation of vesicles, organelles, and intracellular signaling .

Mode of Action

7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin binds to actin and affects the structure of the cytoskeleton . At high concentrations, it prevents the polymerization of actin, whereas it enhances it at low concentrations . This interaction with actin can lead to changes in cell shape and function .

Biochemical Pathways

Coumarins are known to be synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin’s action are largely dependent on its interaction with actin. By modulating actin polymerization, it can influence cell shape, movement, and various cellular processes . Additionally, many coumarin derivatives have been found to exhibit good biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV activities .

Action Environment

The action, efficacy, and stability of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin can be influenced by various environmental factors. For instance, the use of different Lewis acids in the synthesis of coumarin derivatives can affect the reaction . Moreover, the compound’s action can be influenced by the cellular environment, including the presence of other molecules and the pH of the environment .

Analyse Biochimique

Biochemical Properties

It is known that the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .

Cellular Effects

Some synthesized compounds related to 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin have exhibited reasonable neuroprotectivity and toxicity activities against H2O2-induced PC12 cell lines .

Molecular Mechanism

The reaction mechanism for the synthesis of similar coumarin compounds is thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .

Temporal Effects in Laboratory Settings

The reaction for the synthesis of similar coumarin compounds proceeds at a reasonable rate at temperatures as low as 80 °C .

Metabolic Pathways

It is known that the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'ocimarine et ses dérivés peuvent être synthétisés par diverses méthodes. Une méthode courante est la condensation de Pechmann, qui implique la réaction de phénols avec des β-cétoesters en présence de catalyseurs acides. Une autre méthode est la condensation de Knoevenagel, où des aldéhydes aromatiques réagissent avec des composés méthyléniques actifs en présence d'une base .

Méthodes de production industrielle

La production industrielle de l'ocimarine implique souvent l'utilisation de principes de chimie verte, tels que l'utilisation de solvants et de catalyseurs verts. La synthèse peut être réalisée dans des conditions classiques ou non classiques, y compris l'énergie micro-ondes ou les ultrasons .

Analyse Des Réactions Chimiques

Types de réactions

L'ocimarine subit diverses réactions chimiques, notamment :

Oxydation : L'ocimarine peut être oxydée pour former de l'acide coumarique.

Réduction : La réduction de l'ocimarine peut produire de la dihydrocoumarine.

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle aromatique de l'ocimarine.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme le brome et l'acide nitrique sont utilisés respectivement pour les réactions d'halogénation et de nitration.

Principaux produits

Oxydation : Acide coumarique

Réduction : Dihydrocoumarine

Substitution : Dérivés halogénés et nitrés de l'ocimarine

Applications de la recherche scientifique

L'ocimarine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse de divers composés hétérocycliques.

Biologie : Étudié pour ses propriétés antimicrobiennes et antioxydantes.

Médecine : Les dérivés de l'ocimarine, tels que la warfarine, sont utilisés comme anticoagulants.

Industrie : Utilisé dans la production de parfums et d'agents aromatisants

Mécanisme d'action

L'ocimarine exerce ses effets par divers mécanismes :

Activité anticoagulante : Les dérivés de l'ocimarine inhibent la synthèse des facteurs de coagulation dépendants de la vitamine K en inhibant de manière compétitive la vitamine K dans la biosynthèse de la prothrombine.

Activité antivirale : L'ocimarine inhibe la réplication virale en ciblant les protéines essentielles à l'entrée et à la réplication virale, et en régulant les voies cellulaires telles que Akt-Mtor et NF-κB.

Applications De Recherche Scientifique

Ocimarin has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.

Biology: Studied for its antimicrobial and antioxidant properties.

Medicine: Ocimarin derivatives, such as warfarin, are used as anticoagulants.

Industry: Utilized in the production of perfumes and flavoring agents

Comparaison Avec Des Composés Similaires

L'ocimarine est similaire à d'autres composés benzopyroniques, tels que :

Chromone : Une autre benzopyrone avec des caractéristiques structurelles similaires mais des activités biologiques différentes.

2-Cumaranone : Partage une structure cyclique lactone similaire mais diffère par sa réactivité chimique et ses applications.

L'ocimarine est unique en raison de sa large gamme d'activités biologiques et de son utilisation comme précurseur de divers composés pharmacologiquement actifs .

Propriétés

IUPAC Name |

7-hydroxy-3-(2-hydroxyethyl)-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-9-3-2-8(14)6-11(9)16-12(15)10(7)4-5-13/h2-3,6,13-14H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGFYFKJZGIZMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2995785.png)

![(2S,3S)-3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B2995787.png)

![tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2995789.png)

![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]propanamide](/img/structure/B2995790.png)

![1-(4-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2995793.png)

![Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2995799.png)

![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2995805.png)